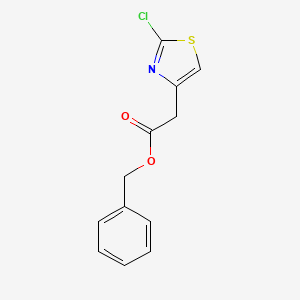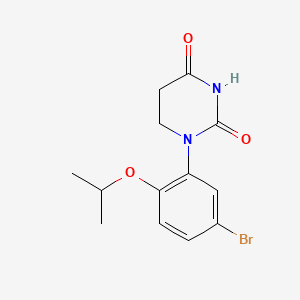
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid is a chemical compound with the molecular formula C9H12F3NO3 and a molecular weight of 239.19 g/mol This compound features a seven-membered azepane ring, a trifluoroacetyl group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid typically involves the reaction of azepane derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The azepane ring provides structural stability and contributes to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid can be compared with other azepane derivatives, such as:
Azepane: A simpler compound with a seven-membered ring and no additional functional groups.
Hexahydroazepine: Similar to azepane but fully saturated.
Eigenschaften
Molekularformel |
C9H12F3NO3 |
|---|---|
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)azepane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-5-3-1-2-4-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
InChI-Schlüssel |
YJALRNFPAXQKMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(N(CC1)C(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)


![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)




![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)



![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)

